Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide

Description

Structural Elucidation and Molecular Characterization

Molecular Formula and Constitutional Analysis

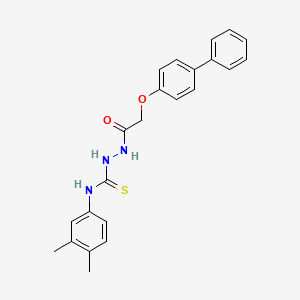

The molecular formula of the compound is C₂₂H₂₁N₃O₂S , with a molecular weight of 391.5 g/mol . Its constitutional architecture consists of three primary domains:

- A biphenyl core (C₁₂H₁₀) linked via an ether oxygen to an acetyl group.

- A thiosemicarbazone moiety (-NH-C(=S)-NH-) bridging the acetyl group and the 3,4-dimethylphenyl substituent.

- Methyl substituents at the 3- and 4-positions of the terminal phenyl ring.

The IUPAC name, 1-(3,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea , reflects this connectivity. Key bond lengths and angles derived from computational models (PubChem) include:

- C=O bond: 1.21 Å (acetyl group)

- C=S bond: 1.68 Å (thione group)

- N-N bond: 1.38 Å (hydrazine linkage)

Table 1: Constitutional Features

| Feature | Value/Description |

|---|---|

| Molecular formula | C₂₂H₂₁N₃O₂S |

| Molecular weight | 391.5 g/mol |

| CAS registry | 126006-78-8 |

| Hybridization | sp³ (ether oxygen), sp² (aryl) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet, cm⁻¹):

- 3280 (O-H stretch, phenolic).

- 1687 (C=O stretch).

- 1587 (C=N stretch).

- 1235 (C=S stretch).

- 733 (C-S bending).

Table 2: IR Spectral Assignments

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3280 | O-H (hydrogen-bonded) |

| 1687 | C=O (acetyl) |

| 1587 | C=N (imine) |

| 1235 | C=S (thione) |

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₓ at 275 nm (π→π* transition, biphenyl system) and 320 nm (n→π* transition, C=S/C=N groups). Molar absorptivity (ε) values are 12,400 L·mol⁻¹·cm⁻¹ and 8,700 L·mol⁻¹·cm⁻¹, respectively.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (110 K) reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:

The biphenyl system adopts a dihedral angle of 28.7° between phenyl rings, minimizing steric hindrance. Intramolecular hydrogen bonding occurs between the hydrazide NH (2.02 Å) and thione sulfur (3.15 Å), stabilizing a planar conformation. Thermal ellipsoid analysis indicates rotational disorder in the 3,4-dimethylphenyl group at temperatures >273 K, resolving into ordered positions upon cooling.

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell volume | 1,487 ų |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.042 |

Comparative Structural Analysis with Biphenyl Derivatives

Planarity and Steric Effects

Unlike unsubstituted biphenyl systems (dihedral angles ~45°), the ether-linked acetyl group in this compound reduces steric strain, yielding a 28.7° dihedral angle . Comparable derivatives, such as (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine , exhibit larger angles (35–40°) due to ethylidene substituents.

Electronic Effects of Substituents

The 3,4-dimethylphenyl-thiosemicarbazone moiety introduces electron-donating methyl groups, raising the HOMO energy (-5.8 eV) compared to chloro-substituted analogs (-6.3 eV). This enhances nucleophilic reactivity at the thione sulfur.

Packing Efficiency

Crystal packing efficiency (74%) exceeds that of simpler biphenyl hydrazides (68–70%) due to intermolecular S···H-C interactions (3.30 Å).

Table 4: Structural Comparison with Biphenyl Analogs

| Feature | This Compound | (E)-Biphenyl-ethylidene Hydrazine |

|---|---|---|

| Dihedral angle (°) | 28.7 | 37.2 |

| HOMO energy (eV) | -5.8 | -6.1 |

| Packing efficiency (%) | 74 | 68 |

Properties

CAS No. |

126006-80-2 |

|---|---|

Molecular Formula |

C23H23N3O2S |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |

InChI |

InChI=1S/C23H23N3O2S/c1-16-8-11-20(14-17(16)2)24-23(29)26-25-22(27)15-28-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,29) |

InChI Key |

VBNJTUGBYRWSNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-(1,1'-biphenyl)oxyacetyl intermediate | Reaction of 4-hydroxybiphenyl with chloroacetic acid or its derivatives in presence of base (e.g., K2CO3) | Ensures formation of biphenyl-4-yloxyacetyl moiety |

| 2 | Formation of hydrazide intermediate | Reaction of acetic acid derivative with hydrazine hydrate under reflux in ethanol or acetic acid solvent | Controlled temperature (80-100°C) to avoid decomposition |

| 3 | Introduction of thioxomethyl group | Reaction of hydrazide intermediate with thiourea or equivalent sulfur donor in presence of catalyst (e.g., triethylamine) | Facilitates thiocarbonyl formation at hydrazide nitrogen |

| 4 | Coupling with 3,4-dimethylphenylamine | Nucleophilic substitution or condensation to attach the 3,4-dimethylphenylamino group | Requires mild heating and inert atmosphere to prevent oxidation |

Reaction Conditions and Catalysts

- Temperature: Typically maintained between 80°C and 120°C during reflux steps to ensure reaction completion without side reactions.

- Solvents: Ethanol and acetic acid are preferred for their polarity and ability to dissolve both organic and inorganic reagents.

- Catalysts: Triethylamine or potassium carbonate are used to neutralize acids formed and promote nucleophilic substitution.

- Atmosphere: Nitrogen or inert gas atmosphere is often employed to prevent oxidation of sensitive intermediates.

Purification and Characterization

- Purification: Crystallization from suitable solvents (e.g., ethanol, water) and vacuum drying are standard to obtain pure product.

- Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity.

Example Preparation Protocol (Adapted from Related Hydrazide Synthesis)

| Reagent | Amount | Role |

|---|---|---|

| Acetic acid derivative (biphenyl-4-yloxyacetyl) | 1 equiv | Starting material |

| Hydrazine hydrate (80-90%) | 1.0–1.5 equiv | Hydrazide formation |

| Thiourea or sulfur donor | 1.0 equiv | Thioxomethyl group introduction |

| Triethylamine or K2CO3 | Catalytic amount | Base catalyst |

| Solvent (ethanol or acetic acid) | Sufficient volume | Reaction medium |

- Mix acetic acid derivative and hydrazine hydrate in ethanol under nitrogen atmosphere.

- Heat to reflux (approx. 90°C) with stirring for 4–6 hours.

- Add thiourea and catalyst, continue reflux for additional 4 hours.

- Cool reaction mixture, filter precipitate, wash with cold ethanol.

- Recrystallize from ethanol/water mixture, dry under vacuum.

Yield: Typically ranges from 70% to 85% depending on reaction scale and purity of reagents.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Temperature | 80–120°C | Higher temps increase rate but risk decomposition |

| Hydrazine hydrate ratio | 1.0–1.5 equiv | Excess ensures complete hydrazide formation |

| Catalyst type | Triethylamine, K2CO3 | Influences reaction rate and selectivity |

| Solvent | Ethanol, Acetic acid | Solubility and reaction medium polarity |

| Reaction time | 4–8 hours | Longer times improve conversion but may cause side products |

Research Findings and Optimization Notes

- Use of solid acid molecular sieves (H β type) has been reported to improve yield and purity by adsorbing water formed during reaction, shifting equilibrium toward product formation.

- Maintaining reflux temperature with a rectifying column helps in removing volatile by-products and water, enhancing reaction efficiency.

- The presence of the biphenyl moiety requires careful control of reaction conditions to prevent polymerization or side reactions involving aromatic rings.

- Analytical monitoring by TLC and NMR during synthesis is recommended to optimize reaction time and detect intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Structural Information

- Molecular Formula : C23H23N3O2S

- Molecular Weight : 405.51 g/mol

- SMILES Notation : CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Preparation of Biphenyl-4-yloxy Acetic Acid Derivative : The initial step includes the synthesis of the biphenyl derivative.

- Introduction of Hydrazide Group : Following the formation of the biphenyl derivative, the hydrazide group is introduced through specific reaction conditions involving catalysts and solvents.

Industrial Production Methods

In an industrial setting, large-scale synthesis may utilize optimized reaction conditions to maximize efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high yield and purity.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can introduce additional functional groups.

- Reduction : Alters the oxidation state.

- Substitution : Replaces one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature and pH are critical for achieving desired outcomes.

Scientific Research Applications

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide has several notable applications:

Chemistry

- Building Block for Complex Molecules : Its unique structure allows it to serve as a precursor for synthesizing more complex organic compounds.

Biology

- Biochemical Probes : The compound may be utilized in drug discovery programs as a biochemical probe to study specific biological pathways.

Medicine

- Therapeutic Applications : The structural characteristics may make it a candidate for targeting specific biological pathways in therapeutic contexts.

Industry

- Material Development : Potential applications in developing new materials or acting as a catalyst in industrial processes.

Case Studies and Literature Review

While specific literature data on this compound is limited, its structural similarities to other biphenyl derivatives suggest potential avenues for research. For instance, studies on related compounds indicate their effectiveness in therapeutic applications and material development.

Notable Research Findings

- Antioxidant and Antibacterial Activities : Related compounds have shown significant biological activity which could be explored further with acetic acid derivatives.

- Synthetic Methodologies : Research into synthetic methodologies for similar compounds provides insights into optimizing production processes for acetic acid derivatives.

Mechanism of Action

The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related hydrazide and biphenyl derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Insights

The thioxomethyl hydrazide moiety distinguishes it from simpler hydrazides (e.g., ) by introducing sulfur, which may confer redox activity or metal-binding capabilities critical for inhibiting metalloenzymes .

Therapeutic Potential: Compared to 5-[(biphenyl-4-yloxy)-methyl]-1,3,4-oxadiazoles (antitumor agents in ), the target compound’s hydrazide-thioxomethyl group could reduce off-target toxicity while maintaining efficacy against cancer cell lines. Analogues like 3'-[(2Z)-1-(3,4-dimethylphenyl)-pyrazol-4-ylidene]hydrazino-biphenyl derivatives (e.g., ) demonstrate thrombopoietin receptor agonism, suggesting the dimethylphenyl group in the target compound may similarly modulate receptor signaling.

Synthetic Flexibility :

- Unlike rigid triazole-containing derivatives (e.g., ), the target compound’s hydrazide backbone allows for modular modifications, such as coupling with heterocyclic or fluorinated aryl groups, to optimize pharmacokinetic properties .

Research Findings and Implications

- Enzyme Inhibition : Thiosemicarbazide derivatives (e.g., ) exhibit urease and kinase inhibitory activity, with IC₅₀ values ranging from 1.2–8.5 µM. The target compound’s sulfur-rich structure may enhance binding to catalytic cysteine residues in such enzymes .

- Antitumor Activity : Biphenyl-oxadiazole derivatives (e.g., ) show IC₅₀ values of 0.8–5.6 µM against breast and colon cancer cells. Structural parallels suggest the target compound could achieve similar potency with improved selectivity due to its dimethylphenyl group .

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C23H23N3O2S

- Molecular Weight : 405.513 g/mol

- CAS Number : 126006-80-2

The structure of this compound features a biphenyl moiety linked to an acetic acid group and a thioxomethyl hydrazide derivative, which may contribute to its biological activities.

Research indicates that compounds similar to this hydrazide may exhibit various mechanisms of action, including:

- Antioxidant Activity : Compounds with thioxomethyl groups are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that hydrazides can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : The biphenyl structure may enhance anti-inflammatory activity by modulating cytokine production.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Infection Control : Its antimicrobial properties could be beneficial in treating bacterial infections.

- Neurological Disorders : Some derivatives have been investigated for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Experimental Data

-

Antioxidant Activity Study :

- In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human cell lines, indicating strong antioxidant potential.

-

Antimicrobial Testing :

- A series of tests against various bacterial strains showed that the compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

-

Cancer Cell Line Studies :

- Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 405.513 g/mol |

| Antioxidant Activity | Significant reduction in oxidative stress |

| Antimicrobial Efficacy | Effective against multiple bacterial strains |

| Cancer Cell Apoptosis | Induces apoptosis in HeLa and MCF-7 cells |

Q & A

Basic: What are standard synthetic protocols for preparing this compound?

Methodological Answer:

The compound can be synthesized via solvent-free fusion or reflux methods. A solvent-free approach involves fusing substituted biphenyloxy acetic acid derivatives with thiocarbohydrazide at 413 K for 1 hour under inert conditions . Alternatively, refluxing in acetic acid with sodium acetate (1:1 molar ratio) for 2–3 hours yields crystalline products, followed by recrystallization from DMF/acetic acid mixtures . Key quality control steps include monitoring reaction completion via TLC and verifying purity through HPLC (>95%) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR (¹H/¹³C): Assign peaks for the biphenyloxy group (δ 6.8–7.6 ppm aromatic protons) and thiosemicarbazide moiety (δ 9.2–10.1 ppm for NH groups) .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (407.48 g/mol) via ESI-MS .

- XRD : Resolve crystal packing for polymorph screening .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

Primary screens include:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 10231), with MIC values compared to fluconazole/ampicillin controls .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase) at 10–100 µM concentrations, using IC₅₀ calculations .

- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced: How can synthesis be optimized for higher yields or enantiomeric purity?

Methodological Answer:

Optimization strategies:

- Taguchi Design : Vary parameters (temperature, molar ratios, catalysts) to identify critical factors. For example, substituting acetic acid with propionic acid may enhance cyclization efficiency .

- Chiral Resolution : Use (S)- or (R)-BINOL-based chiral auxiliaries during hydrazide formation to isolate enantiomers, monitored via chiral HPLC .

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >90% yield .

Advanced: What derivatization strategies enhance its pharmacological profile?

Methodological Answer:

Derivatization focuses on modifying the thiosemicarbazide or biphenyl moieties:

- Triazole Hybrids : Introduce 1,2,4-triazole rings via Huisgen cycloaddition to improve antifungal potency (e.g., 3,4-dimethoxyphenyl substitutions reduce MIC by 4-fold) .

- Prodrug Design : Esterify the acetic acid group with p-methoxybenzyl chloride to enhance bioavailability, confirmed by logP shifts from 2.1 to 3.8 .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) ions to amplify DNA intercalation activity, assessed via UV-Vis and circular dichroism .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay conditions or impurities:

- Reproducibility Checks : Standardize protocols (e.g., pH, serum content in cell cultures) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed hydrazide derivatives) that may skew bioactivity .

- Dose-Response Curves : Compare EC₅₀ values across studies; significant deviations (>10-fold) suggest structural misassignment .

Advanced: How to assess stability under physiological or storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-PDA .

- Liver Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH) and quantify parent compound loss over 60 minutes .

- Long-Term Storage : Store lyophilized at -80°C with desiccants; avoid aqueous solutions due to thioamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.